Product packaging for 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol(Cat. No.:)

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol

Cat. No.: B12846939
M. Wt: 221.02 g/mol
InChI Key: UCFHSYLPMDQCRU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol (CAS 773873-15-7) is a high-purity small molecule building block of significant interest in advanced organic and medicinal chemistry research. This compound, with the molecular formula C₇H₆BrFO₂ and a molecular weight of 221.02 g/mol, features a unique phenolic core substituted with bromo, fluoro, and hydroxymethyl functional groups . This specific arrangement of substituents makes it a versatile and valuable scaffold for chemical synthesis. As a multi-functionalized intermediate, its primary research application lies in its potential for use in Suzuki cross-coupling reactions, where the bromo substituent can act as a handle for palladium-catalyzed carbon-carbon bond formation. Simultaneously, the hydroxymethyl group offers a site for further functionalization through oxidation, esterification, or etherification, enabling researchers to create a diverse library of derivatives . The presence of both bromo and fluoro atoms on the aromatic ring is particularly valuable for studying structure-activity relationships in the development of new agrochemicals and pharmaceuticals, as these halogens can significantly influence a molecule's bioavailability, binding affinity, and metabolic stability . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application to humans or animals. All information presented is for informational purposes to support scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrFO2 B12846939 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

4-bromo-2-fluoro-6-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2

InChI Key

UCFHSYLPMDQCRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)O)F)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for Regioselective Introduction of Halogen Substituents

The precise installation of halogen atoms on the phenolic ring is a critical aspect of the synthesis. The directing effects of the hydroxyl and fluoro groups, as well as the reaction conditions, play a pivotal role in achieving the desired substitution pattern.

The introduction of a bromine atom onto a fluorophenol backbone is typically achieved through electrophilic aromatic bromination. The regioselectivity of this reaction is governed by the activating and directing effects of the existing substituents. The hydroxyl group is a strong activating group and is ortho, para-directing. The fluorine atom is a deactivating group but is also ortho, para-directing.

In the case of a precursor like 2-fluorophenol (B130384), the hydroxyl group directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6). The fluorine atom, being at position 2, also directs to its ortho and para positions (positions 3 and 6, and position 5 respectively). The most activated position for electrophilic attack is para to the hydroxyl group (position 4) due to less steric hindrance compared to the ortho positions.

A common laboratory-scale synthesis of 4-bromo-2-fluorophenol (B1271925), a key intermediate, involves the direct bromination of 2-fluorophenol. For instance, a solution of 2-fluorophenol in a solvent like dichloromethane (B109758) can be treated with bromine at a low temperature (e.g., in an ice bath) to yield the desired 4-bromo-2-fluorophenol with high selectivity. One documented procedure reports a 90% yield for this reaction. chemicalbook.com The reaction mixture is typically worked up by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by a bicarbonate wash. chemicalbook.com

For more complex fluorophenols, such as those already containing a hydroxymethyl group, the directing effects of all substituents must be considered. The hydroxymethyl group is a weak activating group and is also ortho, para-directing. In a hypothetical bromination of 2-fluoro-6-(hydroxymethyl)phenol, the bromine would be expected to add at the position para to the strongly activating hydroxyl group, which is position 4.

The choice of brominating agent and reaction conditions can also influence the regioselectivity. While elemental bromine is commonly used, other reagents like N-bromosuccinimide (NBS) can offer milder reaction conditions. The solvent can also play a role; polar solvents can sometimes favor the formation of different isomers. mdpi.com

The introduction of the fluorine atom can be accomplished through several methods, including nucleophilic aromatic substitution (SNAr) and electrophilic fluorination.

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group, such as a nitro group or another halogen, by a fluoride (B91410) ion. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.orglibretexts.org For example, in a precursor like 2,4-dibromonitrobenzene, the nitro group would activate the ring for nucleophilic attack by a fluoride source, such as potassium fluoride, potentially displacing one of the bromine atoms. The success of this approach depends on the relative reactivity of the leaving groups and the stability of the Meisenheimer intermediate formed during the reaction. wikipedia.orglibretexts.org

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose. Phenols are sufficiently electron-rich to undergo electrophilic fluorination. However, controlling the regioselectivity can be challenging, and mixtures of ortho and para isomers are often obtained. chemicalbook.com For a precursor like 4-bromo-6-(hydroxymethyl)phenol, electrophilic fluorination would likely occur at one of the positions ortho to the hydroxyl group. The presence of the bromo and hydroxymethyl groups would influence the exact position of fluorination.

Another route to introduce a fluorine atom involves the Balz-Schiemann reaction, where an arylamine is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆). orgsyn.org For instance, 2-bromo-6-(hydroxymethyl)aniline could be a potential precursor for the synthesis of the target compound via this method. A related procedure describes the synthesis of 1-bromo-2-fluorobenzene (B92463) from o-bromoaniline, where the corresponding diazonium hexafluorophosphate (B91526) is isolated and then thermally decomposed. orgsyn.org

Method Precursor Example Reagents Key Features
Electrophilic Bromination 2-FluorophenolBr₂ in CH₂Cl₂High yield and regioselectivity for the para-position. chemicalbook.com
Nucleophilic Aromatic Substitution (SNAr) Dihalo- or nitro-substituted phenol (B47542)KF, CsFRequires strong electron-withdrawing groups on the ring. wikipedia.orglibretexts.org
Electrophilic Fluorination Substituted phenolSelectfluor®Can be challenging to control regioselectivity. chemicalbook.com
Balz-Schiemann Reaction Substituted arylamineNaNO₂, HBF₄ or HPF₆Involves the formation of a diazonium salt intermediate. orgsyn.org

Methodologies for Functionalization with the Hydroxymethyl Moiety

The introduction of the hydroxymethyl group (-CH₂OH) can be achieved either directly through hydroxymethylation reactions or indirectly by the reduction of a corresponding oxidized precursor.

The direct introduction of a hydroxymethyl group onto a phenol can be accomplished through reaction with formaldehyde (B43269). This reaction, known as hydroxymethylation, typically proceeds under basic or acidic conditions. In the case of phenols, the reaction is usually base-catalyzed, where the phenoxide ion acts as the nucleophile attacking the electrophilic formaldehyde. researchgate.net

The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH and the nature of the catalyst. Under weakly alkaline conditions (pH 8.5-10.5) using catalysts like NaOH or KOH, the reaction of phenol with formaldehyde tends to favor the formation of the para-hydroxymethylphenol. researchgate.net However, the use of certain metal hydroxides as catalysts, such as those of copper, chromium, manganese, nickel, and cobalt, can favor ortho-hydroxymethylation, presumably through the formation of a chelate in the transition state. researchgate.net

For the synthesis of 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol, a potential strategy would be the hydroxymethylation of 4-bromo-2-fluorophenol. Given the substitution pattern, the incoming hydroxymethyl group would be directed to the positions ortho to the hydroxyl group. The position ortho to both the hydroxyl and fluoro groups (position 6) would be a likely site for hydroxymethylation, especially if conditions favoring ortho-substitution are employed.

Methods for the in situ generation of formaldehyde have also been developed, which can be advantageous in certain synthetic contexts. nih.gov

An alternative and often more controlled method for introducing the hydroxymethyl group is through the reduction of a precursor containing a carbonyl group at the desired position. This two-step approach involves first introducing a formyl (-CHO), carboxyl (-COOH), or ester (-COOR) group, followed by its reduction to the hydroxymethyl group.

Precursor Synthesis:

Formylation: The introduction of a formyl group can be achieved through various formylation reactions, such as the Reimer-Tiemann reaction or the Duff reaction. For a precursor like 4-bromo-2-fluorophenol, formylation would be expected to occur at the ortho-position to the hydroxyl group. The resulting 4-bromo-2-fluoro-6-hydroxybenzaldehyde (B1375791) nih.govsigmaaldrich.com is a key intermediate.

Carboxylation: A carboxyl group can be introduced via the Kolbe-Schmitt reaction, where the phenoxide ion reacts with carbon dioxide under pressure and heat. This would lead to the formation of 4-bromo-2-fluoro-6-hydroxybenzoic acid . chemicalbook.comuni.lu

Reduction: Once the aldehyde or carboxylic acid precursor is obtained, it can be reduced to the corresponding alcohol.

Reduction of Aldehydes: Aldehydes are readily reduced to primary alcohols using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) . This reagent is highly selective for aldehydes and ketones and would not affect the aromatic ring or the halogen substituents. The reduction of 4-bromo-2-fluoro-6-hydroxybenzaldehyde with NaBH₄ would yield the target compound, this compound.

Reduction of Carboxylic Acids and Esters: Carboxylic acids and their esters are less reactive than aldehydes and require a stronger reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols. masterorganicchemistry.com Therefore, treatment of 4-bromo-2-fluoro-6-hydroxybenzoic acid or its corresponding ester with LiAlH₄ would also produce this compound. Care must be taken during the workup of LiAlH₄ reactions due to its high reactivity with water.

Precursor Synthesis Method Reduction Reagent Product
4-Bromo-2-fluoro-6-hydroxybenzaldehydeFormylation of 4-bromo-2-fluorophenolSodium borohydride (NaBH₄)This compound
4-Bromo-2-fluoro-6-hydroxybenzoic acidCarboxylation of 4-bromo-2-fluorophenolLithium aluminum hydride (LiAlH₄)This compound
Methyl 4-bromo-2-fluoro-6-hydroxybenzoateEsterification of the carboxylic acidLithium aluminum hydride (LiAlH₄)This compound

Multi-Step Synthetic Sequences and Intermediate Derivatization

The synthesis of this compound can be envisioned through several multi-step sequences, combining the reactions discussed above. The order of the steps is crucial for achieving the desired substitution pattern.

One plausible synthetic route could start from the commercially available 2-fluorophenol .

Bromination: Electrophilic bromination of 2-fluorophenol with bromine in dichloromethane yields 4-bromo-2-fluorophenol . chemicalbook.com

Formylation: The resulting 4-bromo-2-fluorophenol can be formylated at the position ortho to the hydroxyl group to give 4-bromo-2-fluoro-6-hydroxybenzaldehyde .

Reduction: Subsequent reduction of the aldehyde with sodium borohydride would afford the final product, This compound .

Alternatively, the synthesis could start from 4-bromo-2-fluoroaniline .

Diazotization and Hydrolysis: The aniline (B41778) can be converted to the corresponding phenol, 4-bromo-2-fluorophenol , via a diazotization reaction followed by hydrolysis.

Functionalization: The subsequent steps would follow the formylation/reduction or carboxylation/reduction pathways as described above.

Intermediate derivatization can also be a useful strategy. For example, the hydroxyl group of an intermediate can be protected to prevent unwanted side reactions during subsequent steps. For instance, the hydroxyl group of 4-bromo-2-fluorophenol could be protected as a methyl ether (4-bromo-2-fluoroanisole ). After carrying out the desired reactions on the aromatic ring, the methyl ether can be cleaved to regenerate the phenol.

Furthermore, derivatization of the final product or its precursors can lead to other valuable compounds. For example, 4-bromo-2-fluorophenol can serve as a starting material for the synthesis of various compounds, including iodoanisoles and substituted pyridones. sigmaaldrich.com

Optimization of Reaction Conditions for Ortho/Para Selectivity

The regioselectivity of the bromination of a 2-fluorophenol precursor is a critical step in the synthesis of the target molecule. The hydroxyl and fluorine substituents on the aromatic ring are both ortho, para-directing groups. masterorganicchemistry.com Therefore, controlling the position of the incoming bromine electrophile is paramount to achieving the desired 4-bromo substitution pattern.

The bromination of phenols can be influenced by various factors, including the choice of brominating agent, solvent, and the presence of catalysts or additives. rsc.orgrsc.org For instance, the use of molecular bromine in different solvents can significantly alter the ortho/para product ratio. rsc.org In the case of 2-fluorophenol, direct bromination with bromine in dichloromethane at low temperatures has been shown to yield 4-bromo-2-fluorophenol with high selectivity. chemicalbook.com

To further enhance para-selectivity, reaction conditions can be optimized. The use of a less polar solvent can favor the formation of the para-isomer due to steric hindrance at the ortho positions. Additionally, the presence of a hydrobromic acid scavenger, such as an epoxide, can influence the product distribution. rsc.org Another approach involves the use of milder brominating agents like N-bromosuccinimide (NBS). The selectivity of NBS can be further tuned by the addition of catalysts. For example, the use of p-toluenesulfonic acid (p-TsOH) with NBS in methanol (B129727) has been reported to achieve excellent ortho-selectivity for para-substituted phenols, a principle that could be adapted to favor para-bromination in ortho-substituted phenols by careful substrate and catalyst selection. nih.govnih.gov

The following table summarizes the impact of different reagents on the regioselectivity of phenol bromination:

Reagent/ConditionPredominant IsomerRationale
Br₂ in non-polar solventParaSteric hindrance at the ortho position is more pronounced.
Br₂ with HBr scavengerOrthoKinetically controlled attack at the more activated ortho position. rsc.org
NBS with p-TsOHOrtho (for p-substituted phenols)Proposed coordination of the acid to the phenolic oxygen directs the electrophile. nih.govnih.gov

Synthetic Routes from Related Methyl-Phenol Derivatives

An alternative synthetic strategy involves starting from a more readily available precursor, such as 4-bromo-2-fluoro-6-methylphenol. The key transformation in this route is the selective oxidation of the methyl group to a hydroxymethyl group.

This conversion can be challenging due to the potential for over-oxidation to the corresponding aldehyde or carboxylic acid. One common method involves a two-step process: radical bromination of the methyl group using NBS and a radical initiator like benzoyl peroxide, followed by nucleophilic substitution of the resulting benzyl (B1604629) bromide with a hydroxide (B78521) source.

A patent describes a process for preparing hydroxymethyl phenols from the corresponding bromo-phenyl derivatives via a Grignard reaction followed by reaction with a carbonate. google.com This suggests a potential route where a protected 4-bromo-2-fluorophenol undergoes metal-halogen exchange followed by reaction with formaldehyde or a synthetic equivalent to introduce the hydroxymethyl group.

Another approach could involve the direct hydroxymethylation of a protected 4-bromo-2-fluorophenol using formaldehyde in the presence of a base. The directing effects of the substituents would need to be carefully considered to achieve the desired regioselectivity. researchgate.net

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. jddhs.com In the synthesis of this compound, several green chemistry approaches can be considered.

One key area is the use of greener solvents. Traditional halogenation reactions often employ chlorinated solvents like dichloromethane. chemicalbook.com Replacing these with more environmentally benign alternatives such as ethanol (B145695) or even water, where possible, would significantly improve the greenness of the synthesis. nih.gov Recent studies have shown efficient bromination of phenols using ACS-grade methanol as a solvent. nih.govnih.gov

The use of catalytic methods over stoichiometric reagents is another cornerstone of green chemistry. researchgate.net For instance, employing catalytic amounts of an acid or a phase-transfer catalyst for halogenation or protection/deprotection steps can reduce waste generation. google.com

Mechanochemistry, or solvent-free reactions, offers a promising green alternative to traditional solution-phase synthesis. beilstein-journals.org The halogenation of phenols has been successfully achieved using N-halosuccinimides under solvent-free grinding conditions, often with improved reaction times and yields. beilstein-journals.org

Furthermore, exploring biocatalytic routes could offer a highly selective and environmentally friendly method for specific transformations, such as the introduction of the hydroxyl group or the oxidation of the methyl group. nih.gov The development of efficient and selective processes for C-H functionalization also represents a more atom-economical approach to constructing such molecules. rsc.orgrsc.orgnih.gov

The following table highlights some green chemistry strategies applicable to the synthesis:

Green Chemistry PrincipleApplication in Synthesis
Use of Safer SolventsReplacing dichloromethane with methanol or ethanol for bromination. nih.govjddhs.com
CatalysisUsing catalytic p-TsOH for selective bromination instead of stoichiometric reagents. nih.govnih.gov
Waste ReductionEmploying solvent-free mechanochemical methods for halogenation. beilstein-journals.org
Atom EconomyExploring direct C-H functionalization to introduce the hydroxymethyl group. rsc.orgrsc.org

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis for Definitive Structural Confirmation

Spectroscopic techniques are indispensable for probing the molecular structure of compounds in various states of matter. Each method provides unique insights into the chemical environment of atoms and the nature of chemical bonds, and their combined application allows for a comprehensive structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, the presence of other NMR-active nuclei like fluorine, and the connectivity between atoms within a molecule.

For 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol , the following NMR experiments would be crucial for its structural confirmation:

¹H NMR Spectroscopy: This experiment would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). The aromatic protons, the benzylic protons of the hydroxymethyl group, and the phenolic hydroxyl proton would each exhibit characteristic signals.

¹³C NMR Spectroscopy: This technique probes the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the bromo, fluoro, hydroxyl, and hydroxymethyl substituents.

¹⁹F NMR Spectroscopy: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive method for observing fluorine-containing compounds. A single signal would be expected for the fluorine atom on the aromatic ring, with its chemical shift and coupling to adjacent protons providing key structural information.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring and the attachment of the hydroxymethyl group.

Despite a thorough search of scientific literature and databases, specific, experimentally determined NMR data for This compound were not found.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is based on established principles of NMR spectroscopy and analysis of similar structures. Experimental verification is required.)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Ar-H 6.8 - 7.5 m -
-CH₂- ~4.5 s -
Ar-OH 5.0 - 8.0 br s -

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is based on established principles of NMR spectroscopy and analysis of similar structures. Experimental verification is required.)

Carbon Predicted Chemical Shift (ppm)
C-OH 150 - 160 (d, JC-F)
C-F 145 - 155 (d, JC-F)
C-Br 110 - 120
C-CH₂OH 125 - 135
Ar-C 115 - 130

Vibrational Spectroscopy (Infrared Spectroscopy and Raman Spectroscopy)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of This compound would be expected to show characteristic absorption bands for the O-H stretches of the phenolic and alcohol groups (typically broad bands in the region of 3200-3600 cm⁻¹), C-O stretching vibrations (around 1000-1250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations and the C-Br stretching vibration would likely be observable in the Raman spectrum.

Specific, experimentally determined vibrational spectroscopy data for This compound could not be located in the searched scientific literature.

Table 3: Expected Infrared Absorption Bands for this compound (Note: This table is based on characteristic functional group frequencies. Experimental verification is required.)

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol & Alcohol) 3200 - 3600 Strong, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2960 Medium
C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong
C-O Stretch (Phenol) 1180 - 1260 Strong
C-O Stretch (Alcohol) 1000 - 1085 Strong
C-F Stretch 1000 - 1400 Strong

High-Resolution Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS, LC-MS, UPLC-MS)

High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. Techniques such as Electrospray Ionization (ESI), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. For This compound , HRMS would confirm its molecular formula (C₇H₆BrFO₂) by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak, due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes), would be a characteristic feature.

A search of available scientific databases did not yield any published high-resolution mass spectrometry data for This compound .

Electronic Absorption Spectroscopy (UV-Visible Spectroscopy)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems such as aromatic compounds. The UV-Vis spectrum of This compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would exhibit absorption maxima (λmax) corresponding to the π → π* transitions of the substituted benzene ring. The position and intensity of these absorptions are influenced by the nature and position of the substituents.

No specific experimental UV-Visible absorption data for This compound were found in the public domain.

X-ray Crystallography Studies for Solid-State Molecular Architecture

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Determination of Precise Molecular Geometry, Bond Lengths, and Bond Angles

A single-crystal X-ray diffraction study of This compound would provide the following critical data:

Molecular Geometry: The precise coordinates of each atom in the crystal lattice, confirming the substitution pattern on the benzene ring.

Bond Lengths: The exact distances between bonded atoms, for example, the C-Br, C-F, C-O, and C-C bond lengths. These values can provide insight into the electronic effects of the substituents.

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.

Intermolecular Interactions: Information on how the molecules are packed in the crystal, including hydrogen bonding involving the phenolic and alcohol hydroxyl groups, which would be crucial in understanding the solid-state properties of the compound.

A search of crystallographic databases revealed no published crystal structure for This compound . However, a study on the related compound 4-bromo-2,6-bis(hydroxymethyl)phenol has been reported, which crystallizes in the monoclinic space group P2₁/c. researchgate.net This suggests that the target compound, if crystallized, could exhibit a similarly complex network of intermolecular hydrogen bonds.

Table 4: Table of Compounds Mentioned

Compound Name
This compound

Analysis of Intramolecular and Intermolecular Interactions, including Hydrogen Bonding Networks

Intramolecular Interactions: The proximity of the phenolic hydroxyl (-OH), the hydroxymethyl (-CH₂OH), and the fluorine (-F) groups at the ortho positions allows for the potential formation of intramolecular hydrogen bonds.

O-H···F Hydrogen Bond: A hydrogen bond may form between the hydrogen of the phenolic hydroxyl group and the adjacent fluorine atom. The fluorine atom's high electronegativity makes it a potential hydrogen bond acceptor.

O-H···O Hydrogen Bond: An alternative or concurrent intramolecular hydrogen bond could occur between the phenolic hydroxyl proton and the oxygen of the hydroxymethyl group, or vice-versa.

Conformational Influence: The presence and strength of these intramolecular hydrogen bonds would significantly influence the molecule's planarity and the rotational orientation of the hydroxymethyl group relative to the phenyl ring. Theoretical studies on substituted phenols and anilines confirm that ortho-substituents play a dominant role in establishing such internal bonding, which in turn affects the molecule's acidity and electronic properties. nih.govscilit.commdpi.com

Intermolecular Interactions: In the solid state, molecules of this compound are expected to engage in a robust network of intermolecular interactions, leading to a stable crystal lattice.

Hydrogen Bonding Networks: Both the phenolic and the primary alcohol hydroxyl groups are excellent hydrogen bond donors and acceptors. This duality allows for the formation of extensive hydrogen-bonded chains or more complex three-dimensional networks between molecules. For instance, the phenolic hydroxyl of one molecule could donate to the hydroxymethyl oxygen of a neighboring molecule, which in turn donates to the phenolic oxygen of another, creating a cooperative chain.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen on adjacent molecules.

Other Interactions: Van der Waals forces, including dipole-dipole interactions (arising from the polar C-F, C-Br, and C-O bonds) and π-π stacking between the aromatic rings of adjacent molecules, would further contribute to the stability of the crystal packing.

Table 1: Predicted Non-Covalent Interactions in this compound

Interaction Type Participants (Donor···Acceptor) Nature Predicted Significance
Intramolecular H-Bond Phenolic O-H ··· F Intramolecular High; influences conformation
Intramolecular H-Bond Phenolic O-H ··· O (hydroxymethyl) Intramolecular Moderate; competes with O-H···F
Intermolecular H-Bond Phenolic/Alcohol O-H ··· O (Phenolic/Alcohol) Intermolecular Very High; primary driver of crystal packing
Halogen Bond C-Br ··· O Intermolecular Moderate

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

The purity assessment and separation of this compound from reaction mixtures and potential isomers rely on advanced chromatographic techniques. While specific, validated methods for this exact compound are not detailed in research literature, standard methodologies for analyzing substituted phenols are applicable and provide a framework for method development.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the predominant technique for analyzing polar aromatic compounds like substituted phenols.

Stationary Phase: A C18 (octadecylsilane) column is a common first choice, offering good retention for moderately polar compounds. For enhanced selectivity, especially when separating closely related positional isomers, a pentafluorophenyl (PFP) stationary phase is highly effective. thermofisher.commdpi.com The PFP phase offers alternative selectivity to C18 through multiple retention mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions, which are beneficial for separating halogenated compounds. thermofisher.com

Mobile Phase: A typical mobile phase would consist of a gradient mixture of an aqueous component (often with a pH-modifying acid like formic or phosphoric acid to suppress the ionization of the phenolic group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov

Detection: A Photodiode Array (PDA) or UV-Vis detector would be used, set to a wavelength corresponding to the compound's chromophore, likely in the 280-300 nm range.

Gas Chromatography (GC): GC analysis of polar phenols often requires derivatization to increase their volatility and thermal stability, preventing peak tailing and improving chromatographic performance.

Derivatization: The hydroxyl groups would typically be converted into more volatile ethers (e.g., methylation to form 4-bromo-2-fluoro-6-(methoxymethyl)anisole) or esters. This step is crucial for achieving sharp, symmetrical peaks.

Column and Conditions: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) would be suitable for separating the derivatized analyte. The analysis would be performed with a temperature program, starting at a lower temperature and ramping up to elute the compound.

Detection: A Flame Ionization Detector (FID) provides a robust, general-purpose detection method. For definitive identification and purity confirmation, a Mass Spectrometer (MS) is the preferred detector (GC-MS), as it provides both retention time and a mass spectrum for structural elucidation.

Table 2: Typical Chromatographic Parameters for Analysis

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Typical Detector Key Consideration
HPLC C18 or Pentafluorophenyl (PFP) Acetonitrile/Water or Methanol/Water Gradient PDA / UV-Vis Mobile phase pH must be controlled to ensure consistent retention.

| GC | 5% Phenyl-Methylpolysiloxane | Helium or Hydrogen | FID or MS | Derivatization of hydroxyl groups is generally required for good peak shape and volatility. |


Chemical Reactivity and Functional Group Transformations

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, participating in a range of transformations typical for phenols, including etherification, esterification, and oxidation.

Etherification and Esterification Reactions

The acidic nature of the phenolic proton allows for its ready conversion into ethers and esters under appropriate conditions.

Etherification typically proceeds via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 1: Illustrative Etherification Reaction Conditions

Reactant Reagent Product
4-Bromo-2-fluoro-6-(hydroxymethyl)phenol 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) 4-Bromo-2-fluoro-6-(hydroxymethyl)-1-methoxybenzene

Esterification of the phenolic hydroxyl group can be achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base, or by Fischer esterification with a carboxylic acid under acidic catalysis, although the latter is less common for phenols.

Table 2: Illustrative Esterification Reaction Conditions

Reactant Reagent Product
This compound Acetic anhydride, Pyridine 4-Bromo-2-fluoro-6-(hydroxymethyl)phenyl acetate

Oxidation Processes of the Phenolic Moiety

Phenols are susceptible to oxidation, which can yield a variety of products depending on the oxidant and reaction conditions. The presence of the electron-withdrawing bromine and fluorine atoms can make the phenol less susceptible to oxidation compared to unsubstituted phenol. However, strong oxidizing agents can still lead to the formation of quinone-like structures or degradation of the aromatic ring. In some cases, oxidative coupling reactions can also occur. For instance, the oxidation of related phenols can lead to the formation of diphenoquinones.

Transformations of the Hydroxymethyl Group

The hydroxymethyl group, being a primary benzylic alcohol, can undergo selective oxidation, halogenation, and reduction.

Selective Oxidation to Aldehyde or Carboxylic Acid Functionalities

The selective oxidation of the hydroxymethyl group is a common transformation. Milder oxidizing agents will convert the primary alcohol to an aldehyde, while stronger oxidants will lead to the corresponding carboxylic acid.

Table 3: Selective Oxidation of the Hydroxymethyl Group

Starting Material Reagent Product
This compound Pyridinium chlorochromate (PCC) 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Whole-cell biocatalysts have also been shown to be effective for the selective oxidation of structurally similar hydroxymethyl groups to the corresponding carboxylic acids. mdpi.com

Halogenation of the Benzylic Position to Form Halomethyl Derivatives

The benzylic hydroxyl group can be readily replaced by a halogen atom using various halogenating agents. This transformation is useful for introducing a reactive handle for further synthetic manipulations.

Table 4: Halogenation of the Benzylic Position

Reactant Reagent Product
This compound Thionyl chloride (SOCl₂) 4-Bromo-2-(chloromethyl)-6-fluorophenol

Reductive Conversions (e.g., Hydrogenolysis to Methyl Group)

The benzylic hydroxyl group can be removed through hydrogenolysis, a reduction reaction that replaces the hydroxyl group with a hydrogen atom, thereby converting the hydroxymethyl group to a methyl group. This is typically achieved by catalytic hydrogenation.

Table 5: Reductive Conversion of the Hydroxymethyl Group

Reactant Reagent Product

This reaction is a standard transformation in organic synthesis for the reduction of benzylic alcohols. orgsyn.org

Formation of Acetals and Ketals

The primary alcohol of the hydroxymethyl group can undergo reaction with aldehydes or ketones in the presence of an acid catalyst to form acetals or ketals, respectively. This reaction serves as a common strategy for protecting the hydroxymethyl group during subsequent transformations on other parts of the molecule. organic-chemistry.org

The general mechanism involves the protonation of the carbonyl oxygen of the aldehyde or ketone, followed by nucleophilic attack from the oxygen of the hydroxymethyl group. Subsequent dehydration leads to the formation of the cyclic acetal (B89532) or ketal. A variety of acid catalysts and reaction conditions can be employed to facilitate this transformation. organic-chemistry.org

Table 1: Acetal and Ketal Formation from this compound

Reactant Catalyst Product Structure Product Name
Acetone H₂SO₄ 6-Bromo-8-fluoro-2,2-dimethyl-4H-benzo[e] researchgate.netosti.govdioxine
Benzaldehyde p-TsOH 6-Bromo-8-fluoro-2-phenyl-4H-benzo[e] researchgate.netosti.govdioxine

Reactivity of Aromatic Halogens (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the aromatic ring introduces differential reactivity, which can be exploited for selective functionalization. Generally, the carbon-bromine bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions, while the carbon-fluorine bond is more prone to nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. In the context of this compound, these reactions typically occur selectively at the more reactive C-Br bond. rsc.org

Suzuki Reaction: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. ysu.amnih.govmdpi.com This method is highly versatile for creating biaryl structures. The reactivity order for halides in Suzuki coupling is generally I > Br > Cl > F, making selective reaction at the bromine plausible. nih.govresearchgate.net

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is fundamental for synthesizing arylalkynes. The higher reactivity of aryl bromides compared to aryl fluorides allows for selective coupling at the C-Br position. thieme-connect.deresearchgate.net

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgliverpool.ac.uk The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.netbeilstein-journals.orgmdpi.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System Product Structure Product Class
Suzuki Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ Biphenyl derivative
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N Arylalkyne derivative

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | | Stilbene derivative |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In this compound, the fluorine atom is the more likely site for SNAr. This is because fluorine is more electronegative than bromine, and its strong inductive electron-withdrawing effect stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. osti.govstackexchange.com The presence of the phenolic hydroxyl group, which can be deprotonated to a strongly activating phenoxide ion, further facilitates this reaction. walisongo.ac.idresearchgate.netnih.govyoutube.com

The reaction typically requires a strong nucleophile and may be conducted at elevated temperatures. The general mechanism involves the attack of the nucleophile on the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the fluoride (B91410) ion to restore aromaticity. masterorganicchemistry.com

Table 3: Representative SNAr Reactions

Nucleophile Conditions Product Structure Product Name
Sodium methoxide (B1231860) (NaOMe) DMSO, 100°C 4-Bromo-6-(hydroxymethyl)-2-methoxyphenol
Ammonia (NH₃) High pressure, heat 2-Amino-4-bromo-6-(hydroxymethyl)phenol

Debromination Mechanisms

The selective removal of the bromine atom (debromination) can be achieved through various reductive methods. One common approach is catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This process involves the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis. Other reducing agents, such as tin or zinc in acidic media, or hydride reagents, can also effect debromination.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Phenolic Ring (e.g., Nitration)

The phenolic ring is activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the hydroxyl group. libretexts.org The directing effects of the substituents on the ring determine the position of incoming electrophiles. The hydroxyl group is a powerful ortho-, para-director. The bromine and fluorine atoms are deactivating but also ortho-, para-directing. The hydroxymethyl group is weakly deactivating and an ortho-, para-director.

Considering the positions are relative to the powerful -OH group, the C5 position is para and the C3 position is ortho (and sterically unhindered). The C5 position is also ortho to the hydroxymethyl group and meta to the halogens. The C3 position is ortho to the -OH group and the hydroxymethyl group, and meta to the halogens. The C5 position is the most likely site for electrophilic attack due to activation from the hydroxyl group and less steric hindrance.

Nitration, a classic EAS reaction, can be carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com The electrophile, the nitronium ion (NO₂⁺), will preferentially substitute at the most nucleophilic position on the ring. libretexts.org

Table 4: Electrophilic Aromatic Substitution (Nitration)

Reagents Major Product Structure Product Name

Coordination Chemistry and Ligand Design

Exploration of Chelation Properties and Multidentate Ligand Behavior

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol possesses three potential donor atoms: the phenolate oxygen, the hydroxyl oxygen of the hydroxymethyl group, and the fluorine atom. This arrangement allows for the possibility of acting as a multidentate ligand, forming stable chelate rings with metal ions. The deprotonated phenolate oxygen is expected to be the primary coordination site, forming a strong covalent bond with the metal center. The adjacent hydroxymethyl group is positioned to act as a secondary donor, creating a stable five-membered chelate ring.

The fluorine substituent, while a potential donor, is less likely to be directly involved in coordination due to its high electronegativity and the general weakness of metal-fluorine coordinate bonds in solution. However, its presence significantly influences the electronic properties of the ligand through its inductive electron-withdrawing effect. This effect can enhance the acidity of the phenolic proton, facilitating coordination at lower pH values, and can also modulate the electron density on the phenolate oxygen, thereby influencing the strength of the metal-ligand bond. The bromo substituent further modifies the electronic landscape of the ligand.

The multidentate nature of this ligand is crucial for the formation of stable metal complexes due to the chelate effect, where the formation of multiple bonds between the ligand and the central metal ion leads to a significant increase in thermodynamic stability compared to coordination with monodentate ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be critical to control the coordination mode and the final structure of the complex.

Based on the known coordination chemistry of similar phenolic ligands, this compound is expected to form stable complexes with a variety of transition metals.

Pt(II) and Pd(II): These d⁸ metal ions typically favor square planar geometries. With a bidentate ligand like this compound, complexes with a 1:2 metal-to-ligand ratio, [M(L)₂], or mixed-ligand complexes, [M(L)X₂] (where X is a monodentate ligand), are anticipated.

Cu(II): This d⁹ metal ion is known for its flexible coordination geometry, with square planar, tetrahedral, and distorted octahedral geometries all being common. The formation of either a 1:1 or 1:2 metal-to-ligand complex is plausible, potentially with solvent molecules occupying the remaining coordination sites.

Au(III): Similar to Pt(II) and Pd(II), Au(III) is a d⁸ ion that strongly prefers a square planar coordination environment.

The synthesis would likely proceed by dissolving the ligand and the metal salt (e.g., K₂PtCl₄, CuCl₂·2H₂O, PdCl₂, HAuCl₄) in a solvent such as methanol (B129727), ethanol (B145695), or a mixture of solvents, followed by the addition of a base to deprotonate the phenolic hydroxyl group and facilitate coordination.

The coordination of this compound to a metal center is expected to occur primarily through the phenolate and hydroxymethyl oxygens, forming a bidentate chelate. This coordination mode would lead to specific and predictable geometries for the resulting complexes. For square planar ions like Pt(II), Pd(II), and Au(III), a 1:2 complex would result in a cis or trans arrangement of the two bidentate ligands. The specific isomer formed would depend on the reaction conditions and the steric interactions between the ligands.

For a metal ion like Cu(II), which can adopt various coordination numbers, the geometry could range from a simple square planar [Cu(L)₂] complex to a more complex octahedral structure involving solvent molecules or other co-ligands. The Jahn-Teller effect in Cu(II) complexes can also lead to distortions from ideal geometries.

Structural Elucidation of Coordination Compounds (e.g., by X-ray Crystallography of Complexes)

For instance, the crystal structure of a related Schiff base complex, derived from 5-bromosalicylaldehyde, reveals a monoclinic crystal system. It is reasonable to expect that complexes of this compound would also form crystalline solids suitable for X-ray analysis.

Table 1: Hypothetical Crystallographic Data for a Pt(II) Complex of this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10-15
b (Å)8-12
c (Å)15-20
β (°)90-105
Z4

Note: This table is illustrative and based on typical values for similar metal-organic complexes.

Investigation of Electronic and Spectroscopic Properties of Metal-Ligand Systems

The formation of metal-ligand bonds significantly alters the electronic structure of both the metal ion and the ligand, which can be probed by various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the phenolic and hydroxymethyl groups would lead to characteristic shifts in their vibrational frequencies. The broad O-H stretching band of the free ligand would disappear upon deprotonation and coordination. New bands corresponding to the metal-oxygen (M-O) stretching vibrations would appear in the low-frequency region of the spectrum.

UV-Visible Spectroscopy: The electronic spectra of the complexes would be dominated by ligand-to-metal charge transfer (LMCT) bands, as well as d-d transitions for the transition metal ions. The position and intensity of these bands provide information about the coordination geometry and the nature of the metal-ligand bonding. For instance, the color of the complexes is a direct result of these electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Upon coordination, the chemical shifts of the protons and carbons near the coordination sites would be expected to shift significantly. For diamagnetic complexes (e.g., Pt(II), Pd(II), Au(III)), sharp NMR signals would be observed, providing detailed structural information in the solution state.

Table 2: Expected Spectroscopic Data for a Diamagnetic Metal Complex of this compound

TechniqueFeatureExpected Observation
IR (cm⁻¹)ν(O-H)Disappearance of broad phenolic O-H stretch
ν(M-O)Appearance of new bands in the 400-600 cm⁻¹ region
UV-Vis (nm)LMCTIntense bands in the UV or visible region
d-d transitionsWeaker bands in the visible region
¹H NMR (ppm)Aromatic protonsDownfield or upfield shifts upon coordination
CH₂ protonsShift and possible change in multiplicity

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. In studies of similar phenolic compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to accurately reproduce geometric parameters obtained from experimental X-ray crystallography. goums.ac.irresearchgate.netresearchgate.net For instance, in a study on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, the calculated bond lengths and angles showed good agreement with the experimental data. researchgate.netarabjchem.org

The electronic properties of a molecule are also accessible through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. goums.ac.irresearchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net For example, in a study of a related Schiff base, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, the HOMO-LUMO energy gap was calculated to be 3.65 eV. researchgate.net

Other electronic properties that can be calculated using DFT include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps predict sites for electrophilic and nucleophilic attack. goums.ac.ir Global reactivity descriptors like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can also be derived from DFT calculations, providing further insights into molecular stability and reactivity. goums.ac.irresearchgate.net

Below is a table showing a comparison of experimental and theoretical geometric parameters for the related compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, illustrating the accuracy of DFT methods. arabjchem.org

Interactive Table: Comparison of Selected Bond Lengths and Angles for a Related Phenolic Compound

Parameter Bond/Angle Experimental (X-ray) (Å/°) Theoretical (DFT/B3LYP) (Å/°)
Bond Length C7=N1 1.286 1.303
Bond Length N1-C8 1.420 1.401
Bond Length O1-C1 1.346 1.361
Bond Angle C7-N1-C8 120.2 120.4
Bond Angle O1-C1-C2 120.4 120.9

Data sourced from a study on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. arabjchem.org

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters. tci-thaijo.org Methods like Hartree-Fock (HF), while more computationally demanding than DFT, can provide a different level of theory for comparison. semanticscholar.org For instance, in a theoretical study of 2,6-dichloro-4-fluoro phenol (B47542), both DFT and HF methods were used to calculate the optimized geometry and other properties. semanticscholar.orgresearchgate.net

These high-level methods are particularly valuable for predicting spectroscopic parameters with high accuracy. While DFT is often sufficient, more computationally intensive ab initio methods can be employed when very precise predictions of properties like vibrational frequencies or NMR chemical shifts are required. They serve as a benchmark for validating results from less demanding methods like DFT. tci-thaijo.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the conformational flexibility of the hydroxymethyl group and the phenol ring in 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol. This allows for an exploration of the potential energy surface and identification of stable conformers.

MD simulations are also instrumental in analyzing intermolecular interactions in the condensed phase. These simulations can reveal how molecules arrange themselves in a crystal lattice and what types of non-covalent interactions, such as hydrogen bonds and van der Waals forces, stabilize the structure. For example, in the crystal structure of a related compound, 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, Hirshfeld surface analysis was used to quantify intermolecular contacts, showing that H⋯H, C⋯H, and Br⋯H interactions were the most significant in the crystal packing. nih.gov Similar analyses can be applied to MD simulation trajectories to understand how this compound might interact with itself or with solvent molecules.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a key tool for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. DFT calculations are commonly used to locate the geometry of transition states and calculate their energies. goums.ac.irtci-thaijo.org

The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational analysis can thus be used to predict the feasibility of a proposed reaction pathway for the synthesis or transformation of this compound. While specific studies on this compound's reaction mechanisms are not available, this methodology has been widely applied to phenolic compounds and other organic molecules to understand their reactivity and to design new synthetic routes.

Prediction and Validation of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be compared with experimental spectra to confirm the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, help in the assignment of peaks to specific atoms in the molecule. goums.ac.irresearchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. goums.ac.ir The resulting theoretical IR spectrum can be compared with the experimental FT-IR spectrum to identify characteristic functional group vibrations. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net These calculations provide the absorption wavelengths (λmax) and oscillator strengths, which can be compared with experimental measurements. researchgate.net

The table below shows a comparison of experimental and calculated ¹H NMR chemical shifts for a related compound, demonstrating the predictive power of these methods. arabjchem.org

Interactive Table: Experimental and Theoretical ¹H NMR Data for a Related Phenolic Compound

Proton Experimental Shift (ppm)
OH 13.58
CH (azomethine) 9.39
Aromatic CH 6.92-7.68

Data sourced from a study on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol in CDCl₃. arabjchem.orgresearchgate.net

Structure-Property Relationship Studies through Theoretical Approaches

Theoretical approaches are essential for establishing quantitative structure-property relationships (QSPR). By calculating a variety of molecular descriptors, computational models can correlate a molecule's structure with its physical, chemical, and biological properties.

Applications in Advanced Organic Synthesis

Utility as a Versatile Synthon for the Construction of Complex Molecular Architectures

While specific, large-scale applications of 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol as a synthon are not yet extensively documented in publicly available research, its structural features strongly suggest its utility in building complex molecules. The reactivity of similar, less functionalized phenols is well-established. For instance, 4-bromophenol (B116583) is a known precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com The presence of the bromine atom on the ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

The hydroxyl and hydroxymethyl groups provide additional handles for synthetic transformations. The phenolic hydroxyl group can undergo etherification or esterification, while the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution. The fluorine atom, in turn, can influence the acidity of the phenolic proton and the reactivity of the aromatic ring, potentially directing metallation or electrophilic substitution reactions. The combination of these functionalities in a single molecule allows for a programmed, stepwise synthesis of highly substituted aromatic compounds.

Precursor for the Development of Derivatives with Tailored Chemical Properties

The multiple functional groups of this compound make it an ideal starting material for creating a library of derivatives with fine-tuned properties. For example, the synthesis of Schiff bases through the condensation of an aldehyde with an amine is a common strategy to create compounds with interesting biological and photophysical properties. apolloscientific.co.uknih.gov The hydroxymethyl group of the title compound can be readily oxidized to the corresponding aldehyde, 4-bromo-2-fluoro-6-hydroxybenzaldehyde (B1375791), which can then be reacted with various amines to produce a diverse range of Schiff base derivatives. nih.gov

Furthermore, the phenolic hydroxyl and the hydroxymethyl groups can be selectively protected and deprotected, allowing for precise control over the reaction sequence. This enables the synthesis of complex diaryl methanes, as has been demonstrated with other brominated phenols. researchgate.net The properties of the resulting derivatives can be tailored by the choice of reactants and the specific functional group transformations employed.

Integration into Macrocyclic and Polymeric Systems

The bifunctional nature of the hydroxyl and hydroxymethyl groups suggests the potential for this compound to be used as a monomer in the synthesis of macrocycles and polymers. While direct evidence for the use of this specific compound in polymerization is not prominent in the literature, the synthesis of macrocycles containing fluorosulfate-functionalized tyrosine, another phenolic compound, has been reported, highlighting the utility of functionalized phenols in creating large, cyclic structures. nist.gov

The hydroxyl and hydroxymethyl groups could, for instance, be used in condensation polymerization to form polyesters or polyethers. The bromine atom also offers a site for post-polymerization modification, allowing for the introduction of further functionality onto a pre-formed polymer backbone.

Development of Novel Organic Reagents and Catalysts Based on its Structure

The ability of the phenolic hydroxyl and the hydroxymethyl groups to coordinate with metal ions opens up the possibility of using this compound as a ligand in the design of novel metal complexes that could function as catalysts or reagents. A study on the closely related 4-bromo-2,6-bis(hydroxymethyl)phenol has shown that it can form complexes with platinum(II), and these complexes exhibit interesting biological activity. ijcce.ac.irijcce.ac.ir This suggests that this compound could also form stable complexes with various transition metals.

The electronic properties of such a complex, and therefore its catalytic activity, could be modulated by the electron-withdrawing fluorine atom and the bromine atom on the aromatic ring. These complexes could potentially be used in a variety of catalytic transformations, such as oxidation, reduction, or cross-coupling reactions. For instance, a nano-sized ruthenium(III) complex involving a Schiff base derived from a substituted phenol (B47542) has been synthesized and investigated for medicinal applications, indicating the potential for developing novel therapeutic agents based on such structures. chemicalbook.com

Chemical Compound Data

Below are tables summarizing key data for this compound and related compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 773873-15-7
Molecular Formula C₇H₆BrFO₂
Molecular Weight 221.03 g/mol
Appearance Likely a solid at room temperature

| Solubility | Expected to be soluble in organic solvents like methanol (B129727), ethanol (B145695), and DMSO |

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks
¹H NMR Aromatic protons (2H), hydroxymethyl protons (2H), hydroxyl proton (1H), phenolic proton (1H). Chemical shifts would be influenced by the electronegative F and Br atoms.
¹³C NMR Aromatic carbons (6 signals, due to lack of symmetry), hydroxymethyl carbon (1 signal).

| IR Spectroscopy | Broad O-H stretch (phenolic and alcoholic), C-O stretches, aromatic C=C stretches, C-Br stretch, C-F stretch. |

Table 3: List of Compounds Mentioned

Compound Name CAS Number
This compound 773873-15-7 bldpharm.com
4-Bromophenol 106-41-2 chemicalbook.com
4-Bromo-2-fluorophenol (B1271925) 2105-94-4 chemicalbook.com
4-Bromo-2-fluoro-6-hydroxybenzaldehyde 1427438-90-1 nih.gov
4-Bromo-2,6-bis(hydroxymethyl)phenol 6296-63-5
(E)-4-Bromo-2-[(phenylimino)methyl]phenol 27613-58-1 nih.gov
2-Bromo-4,5-dimethoxybenzenemethanol 50766-31-9 researchgate.net
Fmoc-tyrosine(OSF)-OH Not available nist.gov

Future Research Directions and Perspectives

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The future synthesis of 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol and its derivatives will likely focus on principles of green and sustainable chemistry. pageplace.de Current multi-step syntheses of polysubstituted phenols often involve harsh conditions, protecting groups, and generate significant waste. rsc.org Future research should aim to overcome these limitations.

Key areas for development include:

Atom Economy: Designing synthetic pathways that incorporate most of the atoms from the starting materials into the final product. This could involve exploring one-pot reactions where multiple transformations occur in a single reaction vessel. nih.gov

Catalysis: Employing highly efficient and recyclable catalysts, such as transition metals or organocatalysts, to drive reactions under milder conditions. pageplace.deorganic-chemistry.org For instance, palladium- or copper-catalyzed C-H functionalization could enable direct installation of substituents onto the phenol (B47542) ring, avoiding pre-functionalization steps. rsc.orgnih.gov

Sustainable Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents. pageplace.deacs.org The use of less toxic and more abundant reagents is also a critical goal. organic-chemistry.org

A comparative table illustrates the shift from traditional to more sustainable synthetic strategies.

FeatureTraditional SynthesisFuture Sustainable Synthesis
Starting Materials Often derived from petroleum feedstocks.Sourced from renewable feedstocks like lignin. acs.org
Reaction Steps Often multi-step with protection/deprotection. rsc.orgFewer steps, potentially one-pot processes. nih.govgoogle.com
Catalysts Stoichiometric reagents, heavy metals.Recyclable catalysts (e.g., organocatalysts, biocatalysts). pageplace.deacs.org
Solvents Volatile organic compounds (VOCs).Water, ionic liquids, or solvent-free conditions. pageplace.deacs.org
Byproducts Significant halide and other chemical waste. acs.orgMinimal waste, with water as a common byproduct. acs.org

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The unique arrangement of functional groups in this compound offers numerous possibilities for chemical modification. Future research should systematically explore the reactivity of each functional group to create a diverse library of new compounds.

The primary reactive sites include:

Phenolic Hydroxyl Group: This group can undergo O-alkylation, acylation, and phosphorylation to modify the compound's properties. nih.gov

Hydroxymethyl Group: This primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups.

Aromatic Ring: The ring is susceptible to further electrophilic substitution. The positions are directed by the existing activating (hydroxyl, hydroxymethyl) and deactivating (bromo, fluoro) groups.

Carbon-Bromine Bond: This site is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Systematic exploration of these sites, both individually and in combination, will be crucial. nih.gov For example, a reaction could first involve a Suzuki coupling at the bromine position, followed by an etherification at the phenolic hydroxyl group, leading to highly complex and functionalized molecules from a single starting material.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis and derivatization of this compound, a deep understanding of reaction mechanisms and kinetics is essential. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical reactions without the need for sample extraction. rsc.org

Future research could benefit from the application of the following techniques:

In-situ FTIR Spectroscopy: This technique can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies, providing valuable kinetic data. youtube.com

In-situ NMR Spectroscopy: By providing detailed structural information, NMR can help identify transient intermediates and byproducts, offering deep mechanistic insights.

Raman Spectroscopy: This method is particularly useful for monitoring reactions in aqueous media or for studying catalytic processes and mechanochemical reactions. birmingham.ac.uk

Fluorescence Spectroscopy: This highly sensitive technique can be used to monitor the presence of phenolic compounds, even at very low concentrations. researchgate.net

Spectroscopic TechniqueInformation GainedPotential Application for Phenol Chemistry
In-situ FTIR Functional group conversion, reaction kinetics. rsc.orgMonitoring the esterification of the hydroxyl group or oxidation of the hydroxymethyl group. youtube.com
In-situ NMR Identification of intermediates, structural elucidation.Detecting transient species in a multi-step, one-pot synthesis.
Raman Spectroscopy Phase changes, catalyst state, reaction progress. birmingham.ac.ukMonitoring mechanochemical synthesis to reduce solvent use. birmingham.ac.uk
Fluorescence Spectroscopy Trace concentration detection, binding events.In-situ monitoring of phenol concentrations in environmental or biological systems. researchgate.net

By combining these techniques, researchers can gain a comprehensive picture of the reaction landscape, enabling the rational optimization of reaction conditions for higher yield, selectivity, and efficiency. birmingham.ac.uk

Predictive Modeling for Rational Design and Structure-Reactivity Relationships

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can accelerate the discovery of new derivatives with desired properties and predict their chemical behavior.

Key areas for computational investigation include:

Quantitative Structure-Activity Relationship (QSAR): By developing models that correlate molecular structure with chemical reactivity or properties, QSAR can predict the behavior of new, unsynthesized derivatives. oup.comnih.gov This can guide synthetic efforts toward molecules with enhanced characteristics.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate molecular properties such as bond dissociation energies, ionization potentials, and reaction energy profiles. acs.org This information is vital for understanding reaction mechanisms and predicting the most likely sites for chemical attack.

Pathway Prediction Algorithms: Algorithms like RetroPath can predict potential metabolic or degradation pathways by applying known biochemical reaction rules to new compounds. nih.gov This can help in understanding the environmental fate or biological activity of newly designed molecules.

These predictive models can significantly reduce the number of experiments needed, saving time and resources while guiding the rational design of new functional molecules.

Design of Related Compounds with Tunable Chemical and Electronic Functionality

The core structure of this compound is a template that can be modified to create a wide range of compounds with fine-tuned properties. The strategic placement of electron-donating and electron-withdrawing groups allows for precise control over the electronic character of the molecule.

Future design strategies could focus on:

Ortho-Functionalization: Transition-metal-catalyzed C-H functionalization can be used to introduce new groups at the positions ortho to the hydroxyl group, which is a powerful way to build molecular complexity. researchgate.netmdpi.comrsc.org

Modulating Acidity and Redox Potential: By changing the substituents on the aromatic ring, the pKa of the phenolic hydroxyl group and the redox potential of the molecule can be systematically altered. This is crucial for applications in catalysis, sensor technology, and materials science. acs.org

Creating Advanced Materials: Incorporating this phenolic unit into larger molecular architectures, such as polymers or macrocycles, could lead to new materials with unique optical, electronic, or binding properties. acs.orgcmu.edu For example, phenols can be used as building blocks for organophotoredox catalysts. acs.org

The ability to tune these properties through rational design makes this class of compounds highly attractive for developing next-generation materials and functional chemical systems.

Q & A

Q. What synthetic strategies are recommended for introducing the hydroxymethyl group into bromo-fluoro phenolic systems while avoiding over-substitution?

  • Methodological Answer: The hydroxymethyl group can be introduced via controlled condensation with formaldehyde under acidic or basic conditions, leveraging the ortho/para-directing effects of the bromo and fluoro substituents. Protecting groups (e.g., acetyl for the hydroxyl) may prevent undesired side reactions. Reaction monitoring via thin-layer chromatography (TLC) or LC-MS is critical to track intermediate formation. Similar strategies are employed in phenol-formaldehyde resin synthesis, where hydroxymethylation is stepwise and pH-dependent .

Q. Which spectroscopic techniques are most effective for characterizing substituent interactions in 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol?

  • Methodological Answer:
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify electronic environments of substituents. 19F^{19}\text{F} NMR detects fluorine coupling effects.
  • IR : Confirms hydroxyl (-OH) and hydroxymethyl (-CH2_2OH) groups via O-H stretching (~3200–3600 cm1^{-1}) and C-O vibrations (~1050 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Reference data from structurally similar flavones (e.g., 4′-bromo-6-methylflavone) can guide interpretation .

Q. How do bromo and fluoro substituents influence the compound’s solubility and reactivity in cross-coupling reactions?

  • Methodological Answer: Bromo acts as a leaving group in Suzuki or Ullmann couplings, while fluoro’s electron-withdrawing nature deactivates the ring, directing electrophiles to meta positions. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is enhanced by the hydroxymethyl group. Reactivity trends align with halogenated phenol derivatives, where steric and electronic effects are balanced .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic refinement of this compound, particularly regarding disordered hydroxymethyl groups?

  • Methodological Answer: Disordered hydroxymethyl groups require constraints (e.g., DFIX, ISOR) in SHELXL to model thermal motion accurately. Hydrogen-bonding networks should be validated using Mercury or OLEX2. WinGX’s validation tools (e.g., CHECKCIF) identify outliers in geometric parameters. Case studies on similar compounds show that π-π stacking and C-H···O interactions stabilize molecular packing, reducing disorder .

Q. How can graph-set analysis elucidate hydrogen-bonding patterns in crystalline this compound?

  • Methodological Answer: Graph-set notation (e.g., R22(8)R_2^2(8) for dimeric rings) categorizes hydrogen bonds into chains, rings, or self-assembled motifs. Software like CrystalExplorer extracts donor-acceptor distances and angles from CIF files. For hydroxymethyl-containing phenols, intra- and intermolecular O-H···O/F/Br interactions dominate, as seen in halogen-substituted flavones .

Q. What computational approaches predict the compound’s crystal structure and intermolecular interaction energies?

  • Methodological Answer:
  • DFT Calculations : Optimize molecular geometry and electrostatic potential surfaces (e.g., Gaussian, ORCA).
  • Molecular Dynamics (MD) : Simulate packing efficiency using force fields (e.g., AMBER) and periodic boundary conditions.
  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., using CrystalExplorer) for comparison with experimental data from SHELX-refined structures .

Q. How to resolve contradictions between experimental NMR data and DFT-calculated chemical shifts for this compound?

  • Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Include implicit solvent models (e.g., PCM in Gaussian) during DFT optimization. Compare Boltzmann-weighted averaged shifts from multiple conformers with experimental data. Cross-validate using 19F^{19}\text{F} NMR, which is highly sensitive to electronic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.